D- vs. L-Enantiomer: Pharmacological Switch in Vasopressin Analogs
In a direct head-to-head study of 11 new analogues of arginine vasopressin (AVP), the substitution of the natural amino acid at position 2 with either 3,3-diphenyl-L-alanine (Dip) or its D-enantiomer (D-Dip) was evaluated. Both modifications were sufficient to completely change the peptide's pharmacological profile compared to native AVP, but they did so in distinct ways. Critically, while both enantiomers canceled the pressor effect on blood pressure and increased antidiuretic activity, the D-Dip modification resulted in peptides with 'exceptionally potent' and 'significantly prolonged' antidiuretic activities, a property not observed to the same extent with the L-Dip modifications [1]. This demonstrates that the D-enantiomer is not just a chiral alternative but a key determinant for achieving a specific, therapeutically desirable activity profile.
| Evidence Dimension | In vivo pharmacological profile (pressor, antidiuretic, uterotonic activity) |
|---|---|
| Target Compound Data | Peptides with D-Dip at position 2: Canceled pressor effect; Exceptionally potent and prolonged antidiuretic activity; Transformed uterotonic property into antagonistic one. |
| Comparator Or Baseline | Peptides with L-Dip at position 2: Canceled pressor effect; Preserved/increased antidiuretic activity (but not exceptionally potent/prolonged); Transformed uterotonic property into antagonistic one. |
| Quantified Difference | Qualitative difference: D-Dip confers 'exceptionally potent' and 'significantly prolonged' antidiuretic activity relative to L-Dip. |
| Conditions | In vivo pharmacological evaluation in rat models for pressor, antidiuretic, and in vitro uterotonic activities. |
Why This Matters
For procurement, this evidence confirms that the D-enantiomer (CAS 149597-91-1) provides a specific and superior biological outcome compared to the L-enantiomer (CAS 149597-92-2), making it the essential choice for projects targeting prolonged antidiuretic V2 receptor agonism.
- [1] Kowalczyk, W., Prahl, A., Derdowska, I., Sobolewski, D., Zabrocki, J., Lammek, B., & Slaninova, J. (2008). Arginine vasopressin and its analogues – The influence of position 2 modification with 3,3-diphenylalanine enantiomers. Highly potent V2 agonists. European Journal of Medicinal Chemistry, 43(12), 2723-2733. View Source
